molecular formula C18H20BBrO3 B6321007 2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-89-5

2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321007
CAS RN: 2096994-89-5
M. Wt: 375.1 g/mol
InChI Key: RJMXFIMTPAIHIA-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, or 2-BBD, is a boron-containing compound that has been studied for its potential applications in various scientific fields. It has been found to have a variety of biological and biochemical effects, as well as a range of potential applications in laboratory experiments. This article will provide an overview of the synthesis method of 2-BBD, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-BBD has been studied for its potential applications in a variety of scientific fields, including drug delivery, biochemistry, and biotechnology. In drug delivery, it has been studied for its ability to transport therapeutic agents to target cells, as well as its ability to increase the solubility of drugs. In biochemistry, it has been studied for its potential to be used as a catalyst in a variety of reactions. In biotechnology, it has been studied for its potential to be used as a tool for gene delivery and editing.

Mechanism of Action

The mechanism of action of 2-BBD is not yet fully understood. However, it is believed to act by binding to certain cellular components, such as proteins and nucleic acids, and modulating their activity. It is also believed to be able to interact with certain cellular receptors, which may allow it to regulate the expression of certain genes.
Biochemical and Physiological Effects
2-BBD has been found to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to be able to modulate the expression of certain genes and proteins, as well as to induce apoptosis in certain cell types. In animal studies, it has been found to be able to reduce inflammation, as well as to reduce the levels of certain hormones.

Advantages and Limitations for Lab Experiments

2-BBD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, making it suitable for use in a variety of experiments. In addition, it is relatively non-toxic, making it safe to use in experiments involving living systems. However, it has some limitations for use in laboratory experiments. For example, it is not soluble in water, and its solubility in other solvents is limited.

Future Directions

The potential future directions for the use of 2-BBD are numerous. One potential application is the use of 2-BBD as a therapeutic agent for the treatment of certain diseases. Another potential application is the use of 2-BBD as a tool for gene editing and delivery. Additionally, 2-BBD has potential applications in drug delivery, as it has been found to increase the solubility of certain drugs. Finally, 2-BBD has potential applications in biochemistry, as it has been found to be a useful catalyst in certain reactions.

Synthesis Methods

2-BBD is synthesized from 2-bromo-4-methylbenzaldehyde and 5,5-dimethyl-1,3,2-dioxaborinane in a two-step reaction process. The first step involves the addition of the bromine atom to the aldehyde group of the 2-bromo-4-methylbenzaldehyde, followed by the condensation of the resulting product with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is performed in an inert atmosphere and is usually carried out at a temperature of 80-100°C. The yield of the reaction is typically over 90%.

properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BBrO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMXFIMTPAIHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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